molecular formula C21H25ClN2O4S B2835485 N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941911-45-1

N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2835485
CAS RN: 941911-45-1
M. Wt: 436.95
InChI Key: JHTYDYNQLTWJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, also known as ML277, is a small molecule inhibitor of the ion channel Kv7.1. This molecule has attracted significant attention from the scientific community due to its potential therapeutic applications in treating cardiac arrhythmias and other ion channelopathies.

Scientific Research Applications

Synthesis and Molecular Docking

One study discussed the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide by both conventional and microwave-assisted methods. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Compound 8g showed significant activity, demonstrating the potential for further investigation into enzyme inhibitory activities (Virk et al., 2018).

Antibacterial and Anti-enzymatic Potential

Another study synthesized a series of N-substituted derivatives showing antibacterial and anti-enzymatic potentials. The research highlighted the synthesis of compounds with multifunctional moieties aimed at targeting bacterial strains and enzyme inhibition. This demonstrates the compound's versatility in the development of new therapeutic agents (Nafeesa et al., 2017).

Antimicrobial Studies

Research into new pyridine derivatives, including those with the N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide structure, indicated considerable antibacterial activity. This showcases the compound's potential in contributing to the development of new antimicrobial agents for combating resistant bacterial strains (Patel & Agravat, 2009).

Enzyme Inhibitory Activities

A series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and showed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. This emphasizes the role of such compounds in exploring new treatments for diseases related to enzyme dysfunction, such as Alzheimer's (Khalid et al., 2014).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-28-18-9-11-19(12-10-18)29(26,27)24-13-5-4-7-17(24)14-21(25)23-15-16-6-2-3-8-20(16)22/h2-3,6,8-12,17H,4-5,7,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTYDYNQLTWJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.